![molecular formula C19H16FN3O B2494384 5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1009243-72-4](/img/structure/B2494384.png)
5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a useful research compound. Its molecular formula is C19H16FN3O and its molecular weight is 321.355. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile (CAS Number: 1009243-72-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current literature on its biological activity, focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula: C19H16FN3O
- Molecular Weight: 321.35 g/mol
- IUPAC Name: this compound
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- Mechanism of Action: These compounds have been shown to inhibit nitric oxide (NO) production in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS). The inhibition of NO release correlates with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential mechanism involving the downregulation of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), along with modulation of the mitogen-activated protein kinase (MAPK) signaling pathway .
Anticancer Activity
The compound's structural analogs have also been evaluated for their anticancer efficacy:
- Cell Lines Tested: The antiproliferative effects were assessed against various cancer cell lines including MCF-7 breast cancer cells.
The synthesized quinoxaline derivatives demonstrated considerable antiproliferative activity with minimal toxicity towards normal cell lines (e.g., MCF-10A), indicating a selective action against cancer cells .
Case Studies
In a notable study involving a series of quinoxaline derivatives similar to our compound of interest:
- Study Design: Compounds were synthesized and screened for anti-inflammatory effects using RAW264.7 cells.
- Results: The most potent derivative showed a significant reduction in NO production and inflammatory cytokines compared to control groups. This derivative was further tested in vivo using carrageenan-induced paw edema models to confirm its anti-inflammatory efficacy .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile typically involves multi-step organic reactions. The compound can be synthesized through the cyclization of appropriate precursors under specific conditions to yield the desired structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of the compound.
Biological Activities
Antimicrobial Activity:
Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains and fungi. The presence of electron-withdrawing groups like fluorine enhances the activity against Gram-positive and Gram-negative bacteria due to increased lipophilicity and better membrane penetration .
Anticancer Potential:
The compound's structure suggests potential anticancer activity. Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, quinoxaline derivatives have been reported to inhibit EGFR (epidermal growth factor receptor), which is crucial in many cancers . In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorine Substitution: The incorporation of fluorine enhances the lipophilicity and biological activity.
- Carbonitrile Group: This functional group contributes to the compound's ability to interact with biological targets effectively.
Case Studies
Case Study 1: Antimicrobial Screening
A study evaluated several pyrroloquinoxaline derivatives for their antimicrobial efficacy against common pathogens. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Case Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, a series of quinoxaline derivatives were synthesized and tested against HepG2 and MCF-7 cell lines. The results indicated that modifications at specific positions significantly enhanced their antiproliferative effects .
Propriétés
IUPAC Name |
5-[(2-fluorophenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c20-15-5-2-1-4-14(15)12-23-18-10-13(11-21)7-8-16(18)22-9-3-6-17(22)19(23)24/h1-2,4-5,7-8,10,17H,3,6,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHTXJVOEFWBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C#N)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.